molecular formula C8H6F3NO3S B6270947 ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate CAS No. 2763754-92-1

ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No. B6270947
CAS RN: 2763754-92-1
M. Wt: 253.2
InChI Key:
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Description

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate, also known as ETOA, is an organic compound with a wide range of applications in scientific research. ETOA is a member of the thiazole family, and is a colourless, crystalline solid. It is soluble in polar organic solvents, such as methanol and ethanol, and is also soluble in water. ETOA has a wide range of uses in scientific research, including in the synthesis of pharmaceuticals, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antibiotics. It has also been used in biochemical and physiological studies, such as in the study of enzyme inhibition and in the study of membrane transport proteins. In addition, ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has been used in laboratory experiments, such as in the synthesis of polymers and in the study of the effects of chemical additives on the properties of polymers.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is not fully understood, but it is believed to involve the binding of the compound to the active site of an enzyme or other biological target. This binding is thought to inhibit or activate the enzyme or target, thereby affecting its function. In addition, ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is believed to interact with other molecules in the cell, such as proteins and lipids, which could affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate are not fully understood. However, studies have shown that ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, such as cytochrome P450 enzymes. In addition, ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has been shown to inhibit the activity of other enzymes, such as protein kinases and phosphatases, which could affect the function of proteins and cellular processes.

Advantages and Limitations for Lab Experiments

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and is also relatively stable and non-toxic. In addition, it is soluble in a range of solvents, making it easy to work with. However, ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate also has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.

Future Directions

There are several potential future directions for research on ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, further research could be done into the use of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate as a catalyst in the synthesis of polymers, and into the effects of chemical additives on the properties of polymers. Finally, further research could be done into the use of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is synthesized by the reaction of ethyl acetate and 5-(trifluoromethyl)-1,3-thiazol-2-thiol in the presence of a strong base, such as potassium hydroxide. The reaction is carried out at a temperature of between 80-90°C for two hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves the condensation of ethyl acetoacetate with 5-(trifluoromethyl)-2-aminothiazole followed by esterification with ethanol and acid catalysis to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "5-(Trifluoromethyl)-2-aminothiazole", "Ethanol", "Sulfuric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 5-(trifluoromethyl)-2-aminothiazole in the presence of a base such as sodium ethoxide to form the intermediate 2-amino-5-(trifluoromethyl)thiazol-4-yl)ethan-1-one.", "Step 2: The intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

2763754-92-1

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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